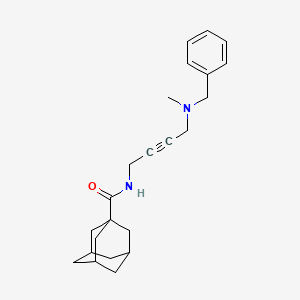

(3r,5r,7r)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)adamantane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of adamantane, which is a type of organic compound that has a unique structure consisting of a cage-like structure with four fused rings. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, and future directions of research will be discussed in

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of adamantane derivatives provides foundational methodologies for producing complex molecules. Soselia et al. (2020) detailed the synthesis of novel benzimidazole-carboxamide, carbohydrazide, and oxadiazole derivatives containing adamantane moiety, highlighting the versatility of adamantane in organic synthesis (Soselia et al., 2020). Shishkin et al. (2020) developed a catalytic synthesis approach for N-aryladamantane-1-carboxamides, showcasing the efficiency of incorporating adamantane into complex molecules (Shishkin et al., 2020).

Material Science Applications

Adamantane derivatives have been explored for their utility in materials science. Liaw and Liaw (2001) synthesized new polyamide-imides containing pendant adamantyl groups, demonstrating the potential of adamantane derivatives in enhancing the thermal stability and mechanical properties of polymers (Liaw & Liaw, 2001). Chern and Shiue (1997) investigated adamantane-based polyimides, revealing their low dielectric constants, which are crucial for applications in the electronics industry (Chern & Shiue, 1997).

Medicinal Chemistry Insights

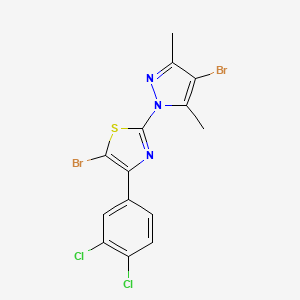

In medicinal chemistry, adamantane derivatives have been studied for their potential as therapeutic agents. El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids, providing insights into the molecular basis of their activity (El-Emam et al., 2020). Moreover, the synthesis of broad-spectrum antibacterial candidates based on adamantane-1-carbohydrazides by Al-Wahaibi et al. (2020) underscores the antimicrobial potential of adamantane derivatives (Al-Wahaibi et al., 2020).

properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-25(17-18-7-3-2-4-8-18)10-6-5-9-24-22(26)23-14-19-11-20(15-23)13-21(12-19)16-23/h2-4,7-8,19-21H,9-17H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKENINOMEFYASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C12CC3CC(C1)CC(C3)C2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)

![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)